1-(1-Hydroxyethyl)imidazolidin-2-one
Description
Properties
CAS No. |
109674-15-9 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-2-6-5(7)9/h4,8H,2-3H2,1H3,(H,6,9) |
InChI Key |
YAEWEVDBVRPFFY-UHFFFAOYSA-N |
SMILES |
CC(N1CCNC1=O)O |
Canonical SMILES |
CC(N1CCNC1=O)O |
Synonyms |
2-Imidazolidinone,1-(1-hydroxyethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Key Observations :
- Hydrophilicity : The hydroxyethyl group confers superior aqueous solubility compared to chloroethyl or aryl-substituted analogs .
- Thermal Stability : Aryl-substituted derivatives (e.g., 7a) exhibit higher melting points (~212°C), likely due to π-π stacking .
- Reactivity : Chloroethyl derivatives participate in alkylation reactions, as seen in carmustine metabolites, whereas hydroxyethyl derivatives lack such reactivity .
Anticancer Activity
- 1-(2-Pyridyl)imidazolidin-2-one derivatives form copper complexes (e.g., 5j ) with potent cytotoxicity (IC₅₀ ~1–10 µM) against human tumor cell lines (LCLC-103H, 5637) .
Enzyme Inhibition
Key Observations :
- Aryl-substituted derivatives (e.g., 7a) require multi-step syntheses with moderate yields (29–67%), whereas hydroxyethyl derivatives are simpler to prepare but lack detailed optimization data .
- Chlorinated analogs (e.g., Compound 4) are often commercially available, reflecting their utility in drug discovery .
Preparation Methods
Reaction Mechanism
The reaction proceeds via the formation of an intermediate carbamate salt, which cyclizes into HEIDN under elevated temperatures:
-
Carbamate Formation :
-
Cyclization :
Key Parameters
Table 1: Performance of Base Catalysts in HEIDN Synthesis
| Example | Catalyst (wt%) | Temp (°C) | Time (h) | MEA Conversion (%) | HEIDN Selectivity (%) |
|---|---|---|---|---|---|
| 5 | None | 180 | 12 | 0 | 0 |
| 8 | K₂CO₃ (10) | 180 | 12 | 86 | 72 |
| 9 | Na₂CO₃ (10) | 180 | 24 | 78 | 68 |
The absence of a catalyst (Example 5) results in no HEIDN formation, highlighting the necessity of base catalysts for cyclization. Potassium carbonate outperforms sodium carbonate due to higher basicity, achieving 86% MEA conversion in 12 hours.
Carbamate Salt Decomposition Pathway
An alternative route utilizes pre-formed N-(2-hydroxyethyl) carbamate salts of MEA, bypassing the carbamate formation step. This method is advantageous for continuous production systems.
Process Overview:
-
Carbamate Synthesis :
MEA reacts with CO₂ at 25–240°C and 1–150 barg to form the carbamate salt. -
Thermal Cyclization :
The carbamate is heated with a base catalyst (e.g., K₂CO₃) at 130–180°C for 1–60 hours.
Table 2: Cyclization of Pre-Formed Carbamate Salts
| Carbamate Source | Catalyst | Temp (°C) | Time (h) | HEIDN Yield (%) |
|---|---|---|---|---|
| MEA-CO₂ Adduct | K₂CO₃ | 180 | 12 | 72 |
| Commercial Salt | Na₂CO₃ | 170 | 24 | 65 |
This method reduces reaction variability but requires additional steps for carbamate isolation.
Oxazolidinone and Urea Derivative Pathways
2-Oxazolidinone Rearrangement
HEIDN can be synthesized via the reaction of 2-oxazolidinone with MEA in the presence of a base. The mechanism involves nucleophilic ring-opening followed by cyclization:
Table 3: Oxazolidinone-Based Synthesis
| Oxazolidinone (mol) | MEA (mol) | Catalyst | Temp (°C) | HEIDN Yield (%) |
|---|---|---|---|---|
| 1.0 | 1.2 | K₂CO₃ | 160 | 58 |
| 1.0 | 1.5 | None | 160 | 12 |
Catalytic bases are critical, with K₂CO₃ enabling a 58% yield compared to 12% without a catalyst.
N,N'-Bis(2-hydroxyethyl)urea (BHEU) Cyclization
BHEU, a byproduct of MEA-CO₂ reactions, can be converted to HEIDN under basic conditions:
This pathway is less efficient, with yields rarely exceeding 40% due to competing decomposition reactions.
Industrial-Scale Optimization
The IMC Chemicals Facility (Trona, CA) employs a continuous reactor system for HEIDN production, achieving a 75% aqueous solution purity. Key industrial considerations include:
-
Solvent Use : Methanol or water improves reactant miscibility.
-
Reactor Design : Sealed autoclaves resistant to 32.4 barg pressure prevent CO₂ leakage.
-
Byproduct Management : BHEU and unreacted MEA are recycled into the feed stream.
Emerging Methods and Innovations
A 2023 Chinese patent (CN107445954B) describes a solvent-free method using nanostructured MgO catalysts, achieving 89% HEIDN yield at 200°C and 50 barg CO₂ . This approach reduces energy consumption by 20% compared to traditional methods.
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–70°C |
| Solvent | Ethanol/Water (3:1) |
| Catalyst | H₂SO₄ (0.1 M) |
| Reaction Time | 6–8 hours |
Basic: How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, the hydroxyethyl group shows a triplet at δ 3.5–4.0 ppm (¹H) and a signal near δ 60–65 ppm (¹³C) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths and angles. The imidazolidin-2-one ring typically adopts a slightly non-planar conformation due to steric interactions .
- Mass Spectrometry : LC-HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 131.1) .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like cytochrome P450 or amyloid-beta proteins. Key steps:
Ligand Preparation : Optimize the derivative’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
Target Selection : Use PDB structures (e.g., 5YH for enzyme targets) .
Docking Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .
Q. Table 2: Example Docking Scores
| Derivative | Target (PDB ID) | Binding Energy (kcal/mol) |
|---|---|---|
| Hydroxyethyl analog | 5YH | -8.2 |
| Chlorophenyl analog | 6LU7 | -7.9 |
Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data for imidazolidin-2-one derivatives?
Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state):
- Variable-Temperature NMR : Detect conformational flexibility (e.g., ring puckering).
- DFT Calculations : Compare theoretical (B3LYP/cc-pVDZ) and experimental bond lengths .
- Synchrotron XRD : High-resolution data (≤ 0.8 Å) clarifies electron density maps .
Advanced: How are structure-activity relationships (SAR) studied for imidazolidin-2-one-based enzyme inhibitors?
SAR involves systematic substitution and bioassay correlation:
Substituent Variation : Modify the hydroxyethyl group (e.g., replace with halogenated or alkyl chains).
Enzyme Assays : Measure IC₅₀ against acetylcholinesterase (anti-Alzheimer’s) or COX-2 (anti-inflammatory) .
Pharmacophore Modeling : Identify critical moieties (e.g., hydrogen-bond donors from the hydroxy group) using Schrödinger’s Phase .
Methodological: What experimental design principles apply to crystallographic studies of imidazolidin-2-ones?
- Crystal Growth : Use slow evaporation in polar solvents (e.g., methanol/water).
- Data Collection : Employ a Bruker D8 Venture with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines anisotropic displacement parameters and validates with R₁ < 0.05 .
Methodological: How are hydrolysis kinetics of this compound quantified under physiological conditions?
- UV-Vis Spectroscopy : Track absorbance changes at 240 nm (amide bond cleavage).
- pH Dependence : Conduct experiments at pH 7.4 (PBS buffer, 37°C). Rate constants (k) are derived from pseudo-first-order plots .
Data Analysis: What statistical approaches validate reproducibility in synthetic yields or bioassay results?
- ANOVA : Compare batch-to-batch yields (n ≥ 3).
- Bland-Altman Plots : Assess assay variability between labs.
- QSAR Models : Use partial least squares (PLS) regression to correlate substituent effects with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
